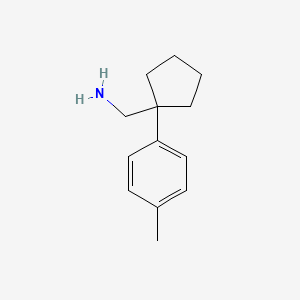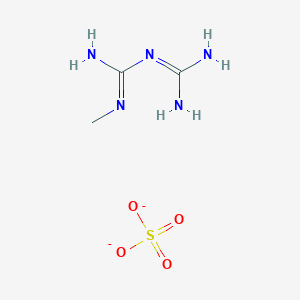
1-Carbamimidamido-N-methylmethanimidamide sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Carbamimidamido-N-methylmethanimidamide sulfate is a chemical compound with significant applications in various fields, including pharmaceuticals and industrial chemistry. It is known for its unique molecular structure and properties, which make it a valuable compound for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Carbamimidamido-N-methylmethanimidamide sulfate typically involves the reaction of appropriate precursors under controlled conditions. The process may include steps such as:
Reaction of methylamine with cyanamide: to form the intermediate compound.
Subsequent reaction with sulfuric acid: to yield the sulfate salt.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: to maintain consistent reaction conditions.
Purification steps: such as crystallization and filtration to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Carbamimidamido-N-methylmethanimidamide sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: such as hydrogen peroxide or potassium permanganate.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: including halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
1-Carbamimidamido-N-methylmethanimidamide sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Carbamimidamido-N-methylmethanimidamide sulfate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: to modulate their activity.
Interact with cellular components: to influence biochemical processes.
Affect signaling pathways: involved in various physiological functions.
Comparaison Avec Des Composés Similaires
1-Carbamimidamido-N-methylmethanimidamide sulfate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
1-Carbamimidamido-N,N-dimethylmethanimidamide: Known for its antihyperglycemic properties.
N-methyl-N’-carbamimidamido-guanidine: Studied for its potential biological activities.
The unique properties of this compound, such as its specific molecular interactions and reactivity, make it distinct from these similar compounds.
Propriétés
Formule moléculaire |
C3H9N5O4S-2 |
|---|---|
Poids moléculaire |
211.20 g/mol |
Nom IUPAC |
1-(diaminomethylidene)-2-methylguanidine;sulfate |
InChI |
InChI=1S/C3H9N5.H2O4S/c1-7-3(6)8-2(4)5;1-5(2,3)4/h1H3,(H6,4,5,6,7,8);(H2,1,2,3,4)/p-2 |
Clé InChI |
BQDFZVWCDAKAAR-UHFFFAOYSA-L |
SMILES canonique |
CN=C(N)N=C(N)N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11742064.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742097.png)
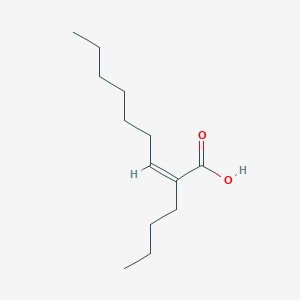
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742110.png)
![1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one](/img/structure/B11742112.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11742117.png)

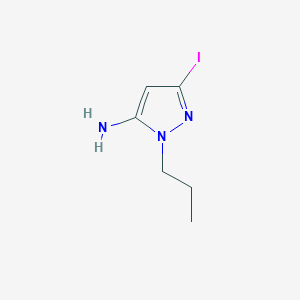
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742139.png)
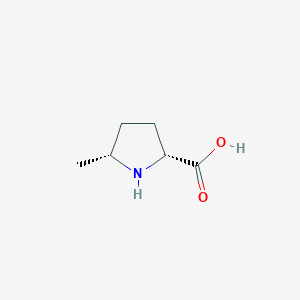
![3-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11742156.png)
![1-(butan-2-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742159.png)
